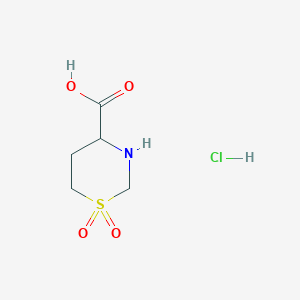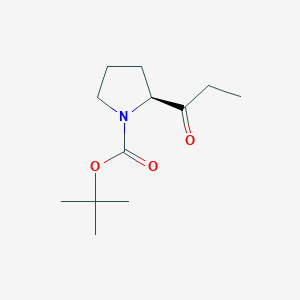
1,3-Thiazinane-4-carboxylic acid 1,1-dioxide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Thiazinane-4-carboxylic acid 1,1-dioxide hydrochloride is a chemical compound that has been found to form in vivo in humans . It is formed as a result of the reaction of homocysteine (Hcy) and its thiolactone (HTL) with aldehydes in an aqueous environment . The compound has been identified and quantified in human urine using a gas chromatography–mass spectrometry (GC–MS) based method .
Synthesis Analysis
The synthesis of this compound involves several steps. The process begins with the treatment of certain compounds with 1-bromo-3-chloropropane in DMF in the presence of K2CO3 . This results in the formation of six-membered cyclic sulfamoyl acetamide esters . These esters are then hydrolyzed using methanolic KOH . The final step involves coupling with 4-(4-amino-2-fluorophenoxy)-3-chloropicolinamide under certain conditions, yielding the desired compound .
Molecular Structure Analysis
The molecular structure of this compound is represented by the empirical formula C5H10ClNO2S . Its molecular weight is 183.66 .
Chemical Reactions Analysis
In the context of chemical reactions, this compound is known to be formed as a result of the reaction of homocysteine (Hcy) and its thiolactone (HTL) with formaldehyde (FA) in an aqueous environment . This reaction results in the formation of substituted thiazinane carboxylic acids .
科学的研究の応用
Synthesis and Biological Activity
Facile Synthesis of Biologically Active Compounds : A study describes the synthesis of novel biologically active compounds using ultrasonic mediated N-alkylation, leading to compounds with potential antibacterial and DPPH radical scavenging activities (Zia-ur-Rehman et al., 2009).
Preparation via SuFEx Type Reaction : Another research explores the preparation of 1,2,4-thiadiazinane 1,1-dioxides, showcasing a method involving β-aminoethane sulfonamides reacting with various methylene donors (Khumalo et al., 2018).
Chemical Synthesis and Derivatives
Efficient Access to Derivatives : Research demonstrates an efficient method for synthesizing thiazoline-4-carboxylates and cysteine derivatives incorporating cyclopropyl groups. This approach involves Michael addition and intramolecular substitution (Nötzel et al., 2001).
Synthesis of N-substituted Derivatives : A study details the synthesis of alkyl and aryl N-substituted thiadiazinane dioxides from primary amines, providing insights into the versatility of these compounds (Johnson et al., 2003).
Advanced Applications in Chemistry
Chiral 1,3-Diamines Synthesis : Research on the asymmetric arylation of cyclic imines led to the creation of chiral 1,3-diamines with high optical activity. This process utilized a rhodium/sulfur-olefin complex (Wu & Xu, 2019).
Functionalized Siloxanes Synthesis : A study explored the synthesis and characterization of linear and cyclic siloxanes functionalized with polar groups. These compounds exhibited amphiphilic character and potential as solvent-free liquid electrolytes (Turcan-Trofin et al., 2019).
Therapeutic and Material Applications
Synthesis of Analogs of Antibiotics : Research on the synthesis of thiazine analogs of the antibiotic emimycin indicates potential therapeutic applications. This includes the preparation of 1,4-thiazin-3-(4H)-one 1,1-dioxide, a structural analog of uracil (Bobek, 1982).
Optical Resolution in Synthesis : A study focused on the synthesis of optically active 1,4-thiazane-3-carboxylic acid via optical resolution, showcasing the potential for creating enantiomerically pure compounds (Shiraiwa et al., 1998).
Metal-Organic Frameworks for CO2 Uptake : A novel Co(II) Metal-Organic Framework containing a thiazolidine-based spacer was synthesized, showing good carbon dioxide uptake. This indicates potential applications in environmental chemistry (Rossin et al., 2012).
将来の方向性
The future directions for the study of 1,3-Thiazinane-4-carboxylic acid 1,1-dioxide hydrochloride could involve its potential role in living systems . A GC–MS assay has been developed to identify and quantify this compound in human urine, and this assay could provide a new analytical tool for routine clinical analysis in the near future .
作用機序
Target of Action
It is known that the compound is formed in vivo in humans as a result of the reaction between homocysteine (hcy), its thiolactone (htl), and formaldehyde (fa) in an aqueous environment .
Mode of Action
The compound is formed when homocysteine (Hcy) and its thiolactone (HTL) react with aldehydes in an aqueous environment, forming substituted thiazinane carboxylic acids
Biochemical Pathways
Given that the compound is formed from the reaction of homocysteine (hcy) and its thiolactone (htl) with aldehydes , it may be involved in the metabolism and regulation of these substances.
Pharmacokinetics
A gas chromatography–mass spectrometry (gc–ms) based method has been developed to identify and quantify the compound in human urine
Result of Action
The compound’s formation in vivo suggests that it may play a role in the body’s metabolism of homocysteine (hcy) and its thiolactone (htl) .
Action Environment
The compound’s formation in an aqueous environment suggests that its action may be influenced by factors such as ph and temperature .
特性
IUPAC Name |
1,1-dioxo-1,3-thiazinane-4-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4S.ClH/c7-5(8)4-1-2-11(9,10)3-6-4;/h4,6H,1-3H2,(H,7,8);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCVLVTOSWJXNBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CNC1C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 6-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-hydroxy-4-(2-methoxyphenyl)-3,4-dihydropyridine-3-carboxylate](/img/structure/B2773106.png)


![2-{3-Methyl-1-[(4-methylpiperazin-1-yl)carbonyl]butyl}isoindolin-1-one](/img/structure/B2773109.png)
![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-nitrophenyl)ethanone](/img/structure/B2773113.png)
![N-(1,3-benzodioxol-5-ylmethyl)-7-chloro-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2773115.png)



![N-carbamoyl-2-{(2E)-4-oxo-2-[(2E)-(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)hydrazinylidene]-1,3-thiazolidin-5-yl}acetamide](/img/structure/B2773122.png)


![N-{4-[1-cyclohexanecarbonyl-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2773126.png)
![2-[(4-bromophenyl)sulfanyl]-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2773127.png)